N''-(4-aminoheptyl)guanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(4-aminoheptyl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a guanidine group attached to a heptyl chain with an amino group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminoheptyl)guanidine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminoheptanenitrile with guanidine hydrochloride under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired guanidine derivative.
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including N’'-(4-aminoheptyl)guanidine dihydrochloride, with yields up to 81% .
Industrial Production Methods
Industrial production of N’'-(4-aminoheptyl)guanidine dihydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’'-(4-aminoheptyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’'-(4-aminoheptyl)guanidine dihydrochloride can yield oxo-guanidines, while reduction can produce primary amines.
Scientific Research Applications
N’'-(4-aminoheptyl)guanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’'-(4-aminoheptyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminobutyl)guanidine dihydrochloride
- N-(4-aminomethylphenyl)guanidine dihydrochloride
- N-(4-aminopropyl)guanidine dihydrochloride
Uniqueness
N’'-(4-aminoheptyl)guanidine dihydrochloride is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological activity. The presence of the amino group at the fourth position also provides distinct properties compared to other guanidine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H22Cl2N4 |
---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
2-(4-aminoheptyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C8H20N4.2ClH/c1-2-4-7(9)5-3-6-12-8(10)11;;/h7H,2-6,9H2,1H3,(H4,10,11,12);2*1H |
InChI Key |
PJYCTHUYXVBAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCN=C(N)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.